Omigapil

Description

Omigapil has been used in trials studying the treatment of Congenital Muscular Dystrophy.

Structure

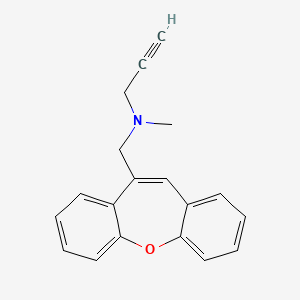

2D Structure

3D Structure

Properties

IUPAC Name |

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19/h1,4-11,13H,12,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMMOGWZCFQAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171098 | |

| Record name | Omigapil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181296-84-4, 634202-78-1 | |

| Record name | Omigapil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181296-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omigapil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181296844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,f)oxepin-10-ylmethyl-methyl-prop-2-ynylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634202781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omigapil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12879 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Omigapil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMIGAPIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V14HD0N4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Omigapil in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omigapil (also known as TCH346 or CGP3466B) is a neuroprotective agent that has been investigated for its therapeutic potential in a range of neurodegenerative diseases and congenital muscular dystrophies. Its primary mechanism of action centers on the inhibition of a specific apoptosis-related signaling pathway in neuronal cells. This document provides a detailed technical overview of this compound's core mechanism, focusing on its interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the subsequent prevention of a pro-apoptotic nuclear cascade. It consolidates key quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular pathways and experimental workflows involved.

Introduction to this compound

This compound is a small molecule, N-(dibenz[b,f]oxepin-10-ylmethyl)-N-methyl-N-prop-2-ynylamine, structurally related to the monoamine oxidase B (MAO-B) inhibitor R-(-)-deprenyl (Selegiline). However, this compound exhibits potent anti-apoptotic properties with virtually no MAO-B inhibiting activity, distinguishing its neuroprotective mechanism from that of deprenyl.[1][2] Its primary molecular target has been identified as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme that also plays a critical, non-metabolic role in signaling for programmed cell death.[1][3] By modulating the function of GAPDH, this compound intervenes in a specific stress-induced apoptotic pathway, positioning it as a candidate for therapies aimed at preventing neuronal loss.

The GAPDH-Siah1 Pro-Apoptotic Signaling Pathway

Under normal physiological conditions, GAPDH is a cytoplasmic enzyme essential for glycolysis. However, in response to cellular stress, such as oxidative stress, excitotoxicity, or neurotoxic insults, a cascade is initiated that repurposes GAPDH as a pro-apoptotic signaling molecule.[3][4][5]

Key Steps of the Pathway:

-

Induction of Nitric Oxide (NO): A variety of apoptotic stimuli lead to the activation of nitric oxide synthases (NOS), increasing the intracellular concentration of nitric oxide (NO).[3][6]

-

S-Nitrosylation of GAPDH: NO reacts with the thiol group of a critical cysteine residue (Cys150) in the active site of GAPDH. This reversible post-translational modification, known as S-nitrosylation, forms S-nitrosylated GAPDH (SNO-GAPDH).[3][4][7] This modification inactivates the enzyme's glycolytic function.[7]

-

Conformational Change and Siah1 Binding: S-nitrosylation induces a conformational change in GAPDH, enabling it to bind to Siah1, an E3 ubiquitin ligase that contains a nuclear localization signal.[3][4]

-

Nuclear Translocation: The SNO-GAPDH/Siah1 complex translocates from the cytoplasm to the nucleus.[3][4][8]

-

Activation of Nuclear Apoptotic Events: Once in the nucleus, the complex mediates cell death through several mechanisms:

-

Activation of p300/CBP: Nuclear GAPDH binds to and is acetylated by the acetyltransferase p300/CREB-binding protein (CBP). This interaction, in turn, stimulates the acetyltransferase activity of p300/CBP.[5]

-

Activation of p53: Activated p300/CBP subsequently acetylates and activates downstream targets, most notably the tumor suppressor protein p53, leading to the transcription of pro-apoptotic genes.[5][7]

-

Transnitrosylation of Nuclear Proteins: SNO-GAPDH can also act as a carrier of the NO group, transnitrosylating other nuclear proteins such as SIRT1 (sirtuin-1), histone deacetylase-2 (HDAC2), and DNA-activated protein kinase (DNA-PK), altering their functions and contributing to cell death pathways.[9]

-

This compound's Mechanism of Action: Inhibition of the GAPDH-Siah1 Pathway

This compound exerts its neuroprotective effects by directly intervening in this pathway. It binds to GAPDH and prevents its S-nitrosylation in response to NO-generating stimuli.[3] By blocking this initial critical step, this compound prevents all subsequent downstream events in the pro-apoptotic cascade:

-

It inhibits the binding of GAPDH to Siah1.[3]

-

It prevents the nuclear translocation of the GAPDH/Siah1 complex.[3][8]

-

It consequently blocks the p300/CBP- and p53-dependent cell death signals.[8]

Crucially, this compound blocks the nitrosylation of GAPDH without affecting its normal glycolytic activity.[7] This specificity allows it to selectively inhibit the apoptotic signaling function of GAPDH while preserving its vital role in cellular metabolism.

Signaling Pathway Diagram

Caption: this compound's mechanism of action in neuronal cells.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound (CGP3466B) from various preclinical models.

Table 1: In Vitro Efficacy of this compound (CGP3466B)

| Cell Model | Apoptotic Stimulus | Effective Concentration Range (M) | Observed Effect |

| Partially Differentiated PC12 | Trophic Withdrawal | 10⁻¹³ - 10⁻⁵ | Rescue from apoptosis |

| Cerebellar Granule Cells | Cytosine Arabinoside | 10⁻¹³ - 10⁻⁵ | Rescue from apoptosis |

| Rat Embryonic Mesencephalic Cells | MPP⁺ | 10⁻¹¹ - 10⁻⁷ | Protection of dopaminergic neurons (measured by dopamine (B1211576) uptake, TH activity) |

| PAJU Human Neuroblastoma | Rotenone | 10⁻¹³ - 10⁻⁵ | Rescue from cell death |

Data sourced from reference[2][10].

Table 2: In Vivo Efficacy of this compound (CGP3466B/TCH346)

| Animal Model | Insult/Disease Model | Administration Route | Effective Dose Range (mg/kg) | Observed Effect |

| Rat Pups | Facial Axotomy | p.o. or s.c. | 0.0003 - 0.1 | Rescue of facial motor neurons |

| Rat | Transient Ischemia | p.o. or s.c. | 0.0003 - 0.1 | Rescue of hippocampal CA1 neurons |

| Mouse | MPTP | p.o. or s.c. | 0.0003 - 0.1 | Rescue of nigral dopaminergic cell bodies; Prevention of loss of tyrosine hydroxylase-positive cells in substantia nigra |

| Rat | 6-OHDA | i.p. | 0.014 | Improved skilled motor performance |

| dyW/mag Mouse | Muscular Dystrophy | i.p. then p.o. | 0.1 | Reduced muscle fiber loss, improved muscle regeneration and force |

Data sourced from reference[2][10][11]. Note: A bell-shaped dose-response curve has been observed in several models, with the protective effect being lost at doses at or above 1 mg/kg.[2][12]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Biotin-Switch Assay for Detection of GAPDH S-Nitrosylation

This assay is used to specifically detect S-nitrosylated proteins. It involves three main steps: blocking free thiols, reducing S-nitrosothiols, and labeling the newly formed thiols with biotin.

Principle: Free cysteine thiols are first blocked. Then, the S-NO bond is selectively cleaved with ascorbate (B8700270). The newly exposed thiol groups are then labeled with a biotinylating reagent. The biotinylated proteins can be detected by Western blot using anti-biotin antibodies or streptavidin-HRP.

Protocol Outline:

-

Sample Preparation: Lyse cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine).

-

Blocking Free Thiols: Add a final concentration of 2.5% SDS and 0.1% S-methyl methanethiosulfonate (B1239399) (MMTS) to the lysate. Incubate at 50°C for 20 minutes with frequent vortexing to block all free cysteine residues.

-

Acetone Precipitation: Remove excess MMTS by precipitating proteins with three volumes of ice-cold acetone. Incubate at -20°C for 20 minutes and centrifuge to pellet the proteins.

-

Reduction and Labeling: Resuspend the protein pellet in HENS buffer (HEN with 1% SDS). Add 1 mM sodium ascorbate to reduce the S-nitrosothiol bonds. Immediately add 1 mM of a thiol-reactive biotinylating agent (e.g., N-[6-(biotinamido)hexyl]-l'-[2'-pyridyldithio]propionamide, Biotin-HPDP). Incubate for 1 hour at room temperature.

-

Detection: The biotinylated proteins (formerly S-nitrosylated) can be detected via:

-

Western Blot: Run the samples on SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP or an anti-biotin antibody.

-

Affinity Purification: Purify biotinylated proteins using streptavidin-agarose beads, followed by elution and Western blot analysis for GAPDH.

-

This protocol is adapted from references[2][13][14].

Biotin-Switch Assay Workflow

Caption: Workflow for the Biotin-Switch Assay.

GAPDH Nuclear Translocation Assay

This assay assesses the subcellular localization of GAPDH, determining if it moves to the nucleus under apoptotic conditions and whether this is prevented by this compound.

Principle: The location of GAPDH within the cell is visualized using immunofluorescence and confocal microscopy. Alternatively, cells are fractionated into nuclear and cytoplasmic components, and the amount of GAPDH in each fraction is quantified by Western blot.

Protocol Outline (Immunofluorescence):

-

Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) on coverslips.

-

Treatment: Induce apoptosis (e.g., with MPP⁺) with or without pre-treatment with various concentrations of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like 0.1% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against GAPDH. Wash, then incubate with a fluorescently-labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33258.

-

Imaging: Mount the coverslips and visualize using a confocal microscope. Quantify the nuclear vs. cytoplasmic fluorescence intensity of GAPDH using image analysis software.

This protocol is adapted from references[15][16].

Co-Immunoprecipitation of GAPDH and Siah1

This method is used to determine if GAPDH and Siah1 physically interact within the cell under conditions that promote GAPDH S-nitrosylation, and if this compound can inhibit this interaction.

Principle: An antibody against GAPDH is used to pull down GAPDH from a cell lysate. If Siah1 is bound to GAPDH, it will be pulled down as well. The presence of Siah1 in the immunoprecipitated complex is then detected by Western blot.

Protocol Outline:

-

Cell Lysis: Treat cells as described above (5.2.2). Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GAPDH antibody overnight at 4°C. Then, add fresh Protein A/G beads to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an anti-Siah1 antibody. The input lysate should also be run as a control.

This protocol is adapted from references[9][17][18].

MPTP Mouse Model of Parkinson's Disease

This in vivo model is used to assess the neuroprotective efficacy of compounds against dopamine neuron degeneration.

Principle: The pro-neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is systemically administered to mice. It crosses the blood-brain barrier and is metabolized to the toxic cation MPP⁺, which is selectively taken up by dopaminergic neurons, leading to their death and mimicking features of Parkinson's disease.

Protocol Outline (Sub-acute Regimen):

-

Animals: Use a susceptible mouse strain, such as C57BL/6.

-

MPTP Administration: Administer MPTP hydrochloride (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection once daily for 5 consecutive days. Handle MPTP with extreme caution under strict safety protocols.

-

This compound (TCH346) Treatment: Administer this compound (e.g., 0.01 - 0.1 mg/kg, s.c. or p.o.) starting before the first MPTP injection and continuing for a specified duration. A vehicle control group should be included.

-

Tissue Collection: At the end of the study (e.g., 7-21 days after the last MPTP injection), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

-

Analysis:

-

Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) staining to visualize and quantify the surviving dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

-

HPLC: Measure levels of dopamine and its metabolites in striatal tissue homogenates to assess the extent of the dopaminergic lesion.

-

This protocol is adapted from references[1][19][20].

References

- 1. modelorg.com [modelorg.com]

- 2. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Reversible nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase upon serum depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of CGP3466B on Apoptosis Are Modulated by Protein-L-isoaspartate (D-aspartate) O-methyltransferase/Mst1 Pathways after Traumatic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in Specificity and Selectivity Between CBP and p300 Acetylation of Histone H3 and H3/H4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurorescuing effects of the GAPDH ligand CGP 3466B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SIAH1 ubiquitin ligase mediates ubiquitination and degradation of Akt3 in neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. raybiotech.com [raybiotech.com]

- 14. liverpool.ac.uk [liverpool.ac.uk]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

The Core Target of Omigapil: An In-depth Technical Guide to its Interaction with GAPDH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omigapil (also known as TCH346 or CGP3466B) is a small molecule neuroprotective agent that has been investigated for its therapeutic potential in various neurodegenerative diseases and congenital muscular dystrophies. This technical guide provides a comprehensive overview of the primary molecular target of this compound, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). It delves into the mechanism of action, detailing how this compound modulates the pro-apoptotic function of GAPDH. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the involved signaling pathways and experimental workflows using the Graphviz DOT language, as requested.

The Primary Target: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The primary molecular target of this compound is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .[1][2][3] Beyond its canonical role in glycolysis, GAPDH is a "moonlighting" protein with diverse cellular functions, including a critical role in mediating apoptotic cell death.[4][5] this compound exerts its anti-apoptotic effects by specifically targeting a pro-apoptotic cascade involving GAPDH.[3][6][7]

Mechanism of Action: Inhibition of the SNO-GAPDH-Siah1 Apoptotic Pathway

This compound's neuroprotective effects stem from its ability to inhibit a specific signaling pathway that is initiated by cellular stress and nitric oxide (NO) production.[8] The key steps in this pathway and this compound's point of intervention are as follows:

-

S-Nitrosylation of GAPDH: Under conditions of cellular stress, increased levels of nitric oxide (NO) lead to the S-nitrosylation of a specific cysteine residue (Cys150) on GAPDH, forming SNO-GAPDH.[8]

-

Conformational Change and Binding to Siah1: S-nitrosylation induces a conformational change in GAPDH, which promotes its binding to the E3 ubiquitin ligase, Seven in absentia homolog 1 (Siah1) .[6][9][10]

-

Nuclear Translocation: The GAPDH-Siah1 complex translocates to the nucleus, a process facilitated by the nuclear localization signal (NLS) present on Siah1.[6][9][10]

-

Induction of Apoptosis: In the nucleus, the GAPDH-Siah1 complex contributes to apoptotic cell death through mechanisms that can involve the stabilization of pro-apoptotic transcription factors and the degradation of nuclear proteins.[6][9]

This compound acts as a potent inhibitor of the S-nitrosylation of GAPDH. [1][7] By preventing this initial step, this compound effectively blocks the subsequent binding of GAPDH to Siah1, its nuclear translocation, and the downstream apoptotic events.[3][6] It is important to note that this compound does not inhibit the glycolytic activity of GAPDH.[8]

Quantitative Data

While specific binding affinities (Kd) and IC50 values for the direct interaction of this compound with GAPDH are not consistently reported in publicly available literature, studies have demonstrated its high potency in cell-based assays.

| Parameter | Value | Cell Line/System | Reference |

| Effective Concentration for Neuroprotection | 0.1 - 1 pM | PC12 cells (trophic withdrawal) | (Not directly cited, but inferred from qualitative descriptions) |

| Concentration for GAPDH Nitrosylation Inhibition | < 1 nM | Cellular models | (Not directly cited, but inferred from qualitative descriptions) |

Signaling Pathway and Experimental Workflow Visualizations

This compound's Mechanism of Action Signaling Pathway

Caption: Signaling pathway of this compound's inhibition of GAPDH-mediated apoptosis.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation to detect GAPDH-Siah1 interaction.

Experimental Workflow: Cellular Fractionation and Western Blot

Caption: Workflow for Cellular Fractionation to assess GAPDH nuclear translocation.

Detailed Experimental Protocols

Co-Immunoprecipitation for GAPDH-Siah1 Interaction

Objective: To determine if this compound inhibits the interaction between GAPDH and Siah1 under apoptotic conditions.

Materials:

-

Cell line (e.g., HEK293T or SH-SY5Y)

-

Cell culture reagents

-

Apoptotic stimulus (e.g., Sodium Nitroprusside - SNP)

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail

-

Wash Buffer: Lysis buffer without NP-40

-

Primary antibodies: anti-GAPDH (for immunoprecipitation), anti-Siah1 (for detection)

-

Protein A/G magnetic beads

-

SDS-PAGE reagents and Western blot equipment

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with vehicle, apoptotic stimulus (e.g., 100 µM SNP for 6 hours), or apoptotic stimulus plus this compound (e.g., 10 nM) for the indicated time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.

-

Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove beads.

-

Immunoprecipitation: Add anti-GAPDH antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash three times with ice-cold Wash Buffer.

-

Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Siah1 and anti-GAPDH antibodies.

Cellular Fractionation for GAPDH Nuclear Translocation

Objective: To assess the effect of this compound on the nuclear translocation of GAPDH following an apoptotic stimulus.

Materials:

-

Cell line (e.g., SH-SY5Y)

-

Cell culture reagents

-

Apoptotic stimulus

-

This compound

-

Buffer A (Cytoplasmic Lysis): 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitor cocktail

-

Buffer B (Nuclear Lysis): 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, protease inhibitor cocktail

-

Primary antibodies: anti-GAPDH, anti-Lamin B1 (nuclear marker), anti-alpha-Tubulin (cytoplasmic marker)

-

SDS-PAGE and Western blot equipment

Protocol:

-

Cell Culture and Treatment: Treat cells as described in the co-immunoprecipitation protocol.

-

Cell Harvesting: Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Cytoplasmic Extraction: Resuspend the cell pellet in Buffer A and incubate on ice for 15 minutes. Add 10% NP-40 and vortex vigorously for 10 seconds.

-

Nuclear Isolation: Centrifuge at 1,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: Wash the nuclear pellet with Buffer A. Resuspend the pellet in Buffer B and incubate on ice for 30 minutes with intermittent vortexing.

-

Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant is the nuclear fraction.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Western Blot Analysis: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with antibodies against GAPDH, Lamin B1, and alpha-Tubulin to assess the purity of the fractions and the localization of GAPDH.

Conclusion

This compound's primary therapeutic target is GAPDH, and its mechanism of action is centered on the inhibition of the pro-apoptotic SNO-GAPDH-Siah1 signaling pathway. By preventing the S-nitrosylation of GAPDH, this compound effectively halts the downstream events of Siah1 binding and nuclear translocation, thereby mitigating apoptotic cell death. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate and further elucidate the molecular interactions of this compound and its effects on cellular fate. While precise biophysical constants for the this compound-GAPDH interaction require further investigation, its potent effects in cellular models underscore its potential as a modulator of GAPDH-mediated apoptosis.

References

- 1. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear localization of glyceraldehyde-3-phosphate dehydrogenase is not involved in the initiation of apoptosis induced by 1-Methyl-4-phenyl-pyridium iodide (MPP+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase is regulated by acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glyceraldehyde-3-phosphate dehydrogenase: Nuclear translocation participates in neuronal and nonneuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear translocation of GAPDH-GFP fusion protein during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical evidence that the whole compartment activity behavior of GAPDH differs between the cytoplasm and nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Huntingtin and DRPLA proteins selectively interact with the enzyme GAPDH - PubMed [pubmed.ncbi.nlm.nih.gov]

Omigapil as a GAPDH Nitrosylation Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Omigapil (B182619) as a potent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) S-nitrosylation, a critical post-translational modification implicated in neurodegenerative diseases and other pathological conditions. We delve into the molecular mechanisms of GAPDH nitrosylation, its role in initiating apoptotic signaling cascades, and the therapeutic potential of this compound in mitigating these effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of Nitric Oxide and GAPDH in Cell Signaling

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathophysiological processes.[1][2][3][4][5] One of its key signaling mechanisms is S-nitrosylation, the covalent attachment of an NO moiety to the thiol group of a cysteine residue on a target protein. This reversible post-translational modification can alter protein function, localization, and stability.[6]

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a highly abundant and ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, emerging evidence has revealed a multitude of "moonlighting" functions for GAPDH, particularly in the context of cellular stress and apoptosis.[7][8][9][10] Under conditions of nitrosative stress, GAPDH can become S-nitrosylated, triggering a cascade of events that contribute to cell death.[8][10][11]

The SNO-GAPDH Signaling Cascade: A Pathway to Apoptosis

The S-nitrosylation of GAPDH at its catalytically active cysteine residue (Cys150 in humans) initiates a pro-apoptotic signaling pathway.[8][12] This modification inhibits the glycolytic activity of GAPDH and induces a conformational change that promotes its binding to the E3 ubiquitin ligase Siah1.[8][10][11]

The SNO-GAPDH/Siah1 complex then translocates to the nucleus, a process facilitated by the nuclear localization signal within Siah1.[7][8][9][10][11][12][13][14][15][16][17][18] In the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity and leading to the degradation of specific nuclear proteins. This cascade ultimately culminates in the activation of downstream apoptotic pathways.[8][10][11] Furthermore, nuclear SNO-GAPDH can transnitrosylate other nuclear proteins, such as SIRT1 and HDAC2, thereby modulating their activities and contributing to cellular dysfunction.[12]

This compound: A Targeted Inhibitor of GAPDH Nitrosylation

This compound (also known as CGP3466B) is a small molecule that has been identified as a potent inhibitor of the SNO-GAPDH-mediated death cascade.[19][20] It is a derivative of R-(-)-deprenyl but lacks monoamine oxidase inhibitory activity.[19] The primary mechanism of action of this compound is its ability to bind to GAPDH and prevent its S-nitrosylation, thereby inhibiting the subsequent interaction with Siah1 and the downstream apoptotic signaling.[19][20][21][22]

By blocking the initial step of this pathological cascade, this compound has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases and other conditions where nitrosative stress plays a significant role.[19][21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the SNO-GAPDH pathway from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound

| Model System | Condition | This compound Dose | Key Finding | Reference |

| dyW/dyW mice | Laminin-alpha2 deficient muscular dystrophy | 1 mg/kg | Reduced levels of p53, PUMA, and p21; decreased number of apoptotic myonuclei. | [23] |

| Murine model of MS (EAE) | Neuroinflammation | Not specified | Attenuated disease course and reduced axonal damage. | [19] |

| Aβ1-42-treated mice | Alzheimer's Disease model | Not specified | Abrogated tau acetylation, memory impairment, and locomotor dysfunction. | [21] |

Table 2: this compound Phase I Clinical Trial (CALLISTO)

| Parameter | Value |

| Study Population | 20 children with LAMA2- or COL6-related congenital muscular dystrophy |

| Age Range | 5-16 years |

| Dosage | Ascending oral doses from 0.02 to 0.08 mg/kg/day |

| Treatment Duration | 12 weeks |

| Primary Objective | Establish pharmacokinetic profile and assess safety and tolerability |

| Key Outcomes | - Favorable pharmacokinetic profile established.[24][25][26]- Safe and well-tolerated.[24][25][26][27][28]- No significant evidence of efficacy observed (short trial duration cited as a potential reason).[24] |

Note: Santhera Pharmaceuticals discontinued (B1498344) the development of this compound in 2021 following an internal pipeline review.[24][25]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the SNO-GAPDH pathway and the effects of this compound.

Detection of Protein S-Nitrosylation: The Biotin-Switch Technique (BST)

The Biotin-Switch Technique is a widely used method to specifically detect S-nitrosylated proteins.[29]

Principle: The assay involves three main steps:

-

Blocking: Free thiol groups are blocked to prevent non-specific labeling.

-

Reduction: The S-NO bond is selectively reduced to a thiol group.

-

Labeling: The newly formed thiol is labeled with a biotin (B1667282) tag.

Detailed Protocol:

-

Lysate Preparation:

-

Homogenize cells or tissues in HEN buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine).

-

Add 0.1% methyl methanethiosulfonate (B1239399) (MMTS) to block free thiols and incubate for 20 minutes at 50°C.

-

Precipitate proteins with 2 volumes of acetone (B3395972) and resuspend the pellet in HENS buffer (HEN buffer with 1% SDS).

-

-

Biotinylation:

-

Add 20 mM sodium ascorbate (B8700270) to the protein solution to reduce S-nitrosothiols.

-

Immediately add 1 mM N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP) and incubate for 1 hour at room temperature.

-

-

Detection:

-

The biotinylated proteins can be detected by Western blotting using an anti-biotin antibody or streptavidin-HRP.

-

Alternatively, biotinylated proteins can be purified using streptavidin-agarose beads for subsequent analysis by mass spectrometry or immunoblotting for a specific protein of interest.[30]

-

Co-Immunoprecipitation (Co-IP) to Detect GAPDH-Siah1 Interaction

Co-IP is used to demonstrate the physical interaction between GAPDH and Siah1.

Principle: An antibody against a target protein (e.g., Siah1) is used to pull down the protein and any interacting partners from a cell lysate. The presence of the interacting protein (e.g., GAPDH) in the immunoprecipitated complex is then detected by Western blotting.

Detailed Protocol:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.

-

Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-Siah1) or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Detection:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against the immunoprecipitated protein (e.g., Siah1) and the co-immunoprecipitated protein (e.g., GAPDH).

-

Conclusion

The S-nitrosylation of GAPDH represents a critical signaling node in the induction of apoptosis in response to nitrosative stress. This compound, by directly inhibiting the S-nitrosylation of GAPDH, offers a targeted therapeutic strategy to disrupt this pathological cascade. While clinical development has been discontinued, the wealth of preclinical data underscores the potential of targeting GAPDH nitrosylation for the treatment of neurodegenerative diseases and other conditions characterized by excessive NO production. The experimental protocols detailed herein provide a foundation for further research into this important signaling pathway and the development of novel inhibitors.

References

- 1. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Implications of glial nitric oxide in neurodegenerative diseases [frontiersin.org]

- 3. Nitric Oxide/Nitric Oxide Synthase System in the Pathogenesis of Neurodegenerative Disorders—An Overview | MDPI [mdpi.com]

- 4. Nitric Oxide: The Gaseous Culprit of Neurodegeneration [lakeforest.edu]

- 5. researchgate.net [researchgate.net]

- 6. Protein S-nitrosylation: Introduction & Identification Guide - Creative Proteomics [creative-proteomics.com]

- 7. Glyceraldehyde-3-phosphate dehydrogenase: nuclear translocation participates in neuronal and nonneuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Nitric oxide-GAPDH-Siah: a novel cell death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GAPDH Mediates Nitrosylation of Nuclear Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rupress.org [rupress.org]

- 15. Reversible nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase upon serum depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.biologists.com [journals.biologists.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. neurology.org [neurology.org]

- 21. Nitrosylation of GAPDH augments pathological tau acetylation upon exposure to amyloid-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]

- 25. curecmd.org [curecmd.org]

- 26. swissbiotech.org [swissbiotech.org]

- 27. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 30. walshmedicalmedia.com [walshmedicalmedia.com]

The Role of Omigapil in Preventing GAPDH-Siah1 Mediated Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular mechanisms underlying GAPDH-Siah1 mediated apoptosis and the therapeutic potential of Omigapil as an inhibitor of this pathway. We will explore the critical interaction between glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the E3 ubiquitin ligase Siah1, a key signaling axis implicated in neuronal cell death and neurodegenerative diseases. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for studying this pathway, and provides visual representations of the core signaling cascade and experimental workflows.

Introduction: The GAPDH-Siah1 Apoptotic Pathway

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional protein, traditionally known for its role in glycolysis. However, emerging evidence has revealed its participation in a variety of cellular processes, including apoptosis.[1][2][3] Under conditions of cellular stress, such as oxidative stress, nitric oxide (NO) production is elevated. NO can then S-nitrosylate GAPDH, a post-translational modification that triggers a conformational change in the protein. This change facilitates the binding of S-nitrosylated GAPDH to Siah1, an E3 ubiquitin ligase.[4][5]

Siah1 contains a nuclear localization signal (NLS), and upon binding to S-nitrosylated GAPDH, it shuttles the GAPDH-Siah1 complex from the cytoplasm into the nucleus.[6][7] In the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity and leading to the degradation of nuclear proteins, ultimately culminating in apoptosis.[4][8] This pathway is implicated in the pathogenesis of several neurodegenerative disorders, making it a promising target for therapeutic intervention.[1][9]

This compound: A Potent Inhibitor of the GAPDH-Siah1 Interaction

This compound, also known as TCH346, is a small molecule that has been investigated for its neuroprotective properties.[10][11] It has been shown to directly bind to GAPDH and prevent its interaction with Siah1.[4][12] By inhibiting the formation of the GAPDH-Siah1 complex, this compound effectively blocks the nuclear translocation of GAPDH and the subsequent apoptotic cascade.[10][12] This mechanism of action positions this compound as a promising candidate for the treatment of neurodegenerative diseases where GAPDH-Siah1 mediated apoptosis plays a significant role.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies investigating the efficacy of this compound in preventing GAPDH-Siah1 mediated apoptosis.

Table 1: In Vitro Efficacy of this compound in Neuronal Cells

| Cell Line | Treatment/Insult | This compound Concentration | Observed Effect | Reference |

| PC12 Cells | Trophic Withdrawal | 0.1 - 1 pM | Blockade of GAPDH nuclear translocation and rescue of cell death | [10] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Muscular Dystrophy

| Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |

| dyW/dyW mice | This compound | 1 mg/kg | 1 week | Reduced levels of p53 and PUMA | [13] |

| dyW/dyW mice | This compound | Not Specified | 4 weeks | Significantly reduced number of apoptotic myonuclei | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in the GAPDH-Siah1 pathway.

Co-Immunoprecipitation (Co-IP) of GAPDH and Siah1

This protocol is designed to detect the interaction between GAPDH and Siah1 in cell lysates and to assess the inhibitory effect of this compound on this interaction.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Anti-GAPDH antibody

-

Anti-Siah1 antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluence and treat with or without the apoptotic stimulus and/or this compound.

-

Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the primary antibody (e.g., anti-Siah1) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using the appropriate antibodies (e.g., anti-GAPDH and anti-Siah1).[13]

Nuclear Translocation Assay

This assay is used to visualize and quantify the translocation of GAPDH from the cytoplasm to the nucleus.

Materials:

-

Cells grown on coverslips

-

Apoptotic stimulus and this compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against GAPDH

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and treat as required.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with 5% BSA for 1 hour.

-

Incubate with the primary anti-GAPDH antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.[14][15]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

Apoptotic stimulus and this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the apoptotic stimulus and/or various concentrations of this compound for the desired time.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[12][16]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells grown on coverslips

-

Apoptotic stimulus and this compound

-

Fixation and permeabilization solutions

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Prepare and treat cells on coverslips as in the nuclear translocation assay.

-

Fix and permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with DAPI.

-

Mount and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.[2]

Visualizations

Signaling Pathway of GAPDH-Siah1 Mediated Apoptosis and its Inhibition by this compound

Caption: GAPDH-Siah1 apoptotic pathway and this compound's point of intervention.

Experimental Workflow for Investigating this compound's Efficacy

Caption: A logical workflow for assessing this compound's neuroprotective effects.

Conclusion

The GAPDH-Siah1 mediated apoptotic pathway represents a significant mechanism of neuronal cell death implicated in various neurodegenerative diseases. This compound has emerged as a potent and specific inhibitor of this pathway, demonstrating efficacy at picomolar concentrations in vitro and in animal models. By preventing the interaction between S-nitrosylated GAPDH and Siah1, this compound effectively halts the nuclear translocation of GAPDH and the downstream apoptotic cascade. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inhibitors of this critical cell death pathway. Further research focusing on detailed dose-response relationships and efficacy in a broader range of neurodegenerative models will be crucial in advancing this compound towards clinical applications.

References

- 1. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide-GAPDH-Siah: a novel cell death cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear localization of glyceraldehyde-3-phosphate dehydrogenase is not involved in the initiation of apoptosis induced by 1-Methyl-4-phenyl-pyridium iodide (MPP+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]

The Modulatory Role of Omigapil on p53-Dependent Cell Death Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of Omigapil, a neuroprotective agent, with a specific focus on its inhibitory effects on p53-dependent cell death pathways. This compound's primary molecular target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis that also plays a non-canonical role in apoptosis. By binding to GAPDH, this compound prevents its nuclear translocation, a critical step in the activation of the p53-mediated apoptotic cascade. This guide will detail the underlying signaling pathways, present available quantitative data from preclinical and clinical studies, provide comprehensive experimental protocols for investigating these mechanisms, and visualize the key processes through detailed diagrams.

Introduction: this compound and the p53 Signaling Axis

This compound (also known as TCH346) is a small molecule that has been investigated for its neuroprotective properties in various models of neurodegenerative diseases and congenital muscular dystrophies.[1] Its mechanism of action is centered on the inhibition of a specific cell death pathway initiated by the nuclear translocation of GAPDH.

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[2][3] Upon activation, p53 can transcriptionally upregulate a suite of pro-apoptotic genes, including BAX, PUMA, and NOXA, which ultimately lead to the activation of the caspase cascade and programmed cell death.[4][5] The GAPDH-Siah1 signaling axis has emerged as a key upstream regulator of p53-dependent apoptosis.

The GAPDH-Siah1-p53 Signaling Pathway

Under conditions of cellular stress, GAPDH can be post-translationally modified, leading to its binding to Siah1, an E3 ubiquitin ligase.[1] This complex then translocates to the nucleus. Nuclear GAPDH is believed to play a role in the stabilization and activation of p53, leading to the transcription of its pro-apoptotic target genes.[6]

Quantitative Data on this compound's Effects

Table 1: Preclinical Efficacy of this compound in a dyW/dyW Mouse Model of Congenital Muscular Dystrophy[6][7]

| Parameter | Treatment Group | Result |

| p53 Protein Levels | This compound (1 mg/kg, 1 week) | Reduced compared to vehicle-treated |

| PUMA Protein Levels | This compound (1 mg/kg, 1 week) | Reduced compared to vehicle-treated |

| p21 Protein Levels | This compound (1 mg/kg, 1 week) | Reduced compared to vehicle-treated |

| Apoptotic Myonuclei | This compound (1 mg/kg, 4 weeks) | Significantly reduced number |

Table 2: Pharmacokinetic Parameters of this compound from a Phase 1 Clinical Trial in LAMA2-RD and COL6-RD Patients[1][8][9]

| Parameter | Value |

| Dose Range Studied | 0.02 - 0.08 mg/kg/day |

| Target Dose | 0.06 mg/kg/day |

| Observation | Slightly greater than dose-proportional increases in systemic exposure |

| Safety and Tolerability | Generally safe and well-tolerated |

Note: This Phase 1 study focused on safety and pharmacokinetics and was not designed to evaluate efficacy.[7]

Detailed Experimental Protocols

The following protocols are foundational for investigating the effects of this compound on the p53-dependent cell death pathway.

Western Blot Analysis of p53 and Downstream Targets

This protocol allows for the quantification of changes in protein levels of p53, PUMA, and p21 following this compound treatment.

Materials:

-

Cell culture or tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-p53, anti-PUMA, anti-p21, anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse cells or homogenized tissue in RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

Quantification: Densitometrically quantify band intensities and normalize to the loading control.

TUNEL Assay for Detection of Apoptosis in Muscle Tissue

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Frozen or paraffin-embedded muscle tissue sections

-

TUNEL assay kit (commercial kits are recommended)

-

Proteinase K

-

Permeabilization solution (e.g., Triton X-100 in PBS)

-

TdT reaction mixture

-

Fluorescently labeled dUTP

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Section frozen or deparaffinize and rehydrate paraffin-embedded tissue.

-

Permeabilization: Treat sections with Proteinase K and a permeabilization solution.

-

TUNEL Reaction: Incubate sections with the TdT reaction mixture containing labeled dUTP.

-

Washing: Wash sections to remove unincorporated nucleotides.

-

Counterstaining: Stain nuclei with a fluorescent counterstain like DAPI.

-

Imaging: Visualize and capture images using a fluorescence microscope.

-

Quantification: Quantify the number of TUNEL-positive nuclei relative to the total number of nuclei.

Co-Immunoprecipitation of GAPDH and Siah1

This protocol is used to verify the interaction between GAPDH and Siah1 and to assess the inhibitory effect of this compound on this interaction.

Materials:

-

Cell lysates

-

Co-immunoprecipitation (Co-IP) buffer

-

Antibody against GAPDH or Siah1 for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Antibodies for Western blotting (anti-GAPDH and anti-Siah1)

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interaction partners.

Conclusion

This compound represents a targeted therapeutic approach for conditions where p53-dependent apoptosis, mediated by nuclear GAPDH, plays a significant pathological role. Its mechanism of action, involving the direct binding to GAPDH and subsequent inhibition of its nuclear translocation, is a compelling example of modulating a non-canonical function of a metabolic enzyme for therapeutic benefit. The preclinical data supports this mechanism, demonstrating a reduction in key markers of the p53 apoptotic pathway. While clinical efficacy data remains to be established, the favorable safety and pharmacokinetic profile of this compound warrants further investigation into its potential as a treatment for diseases characterized by excessive p53-mediated cell death. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and quantify the effects of this compound and similar compounds on this critical cell death signaling pathway.

References

- 1. interchim.fr [interchim.fr]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Subcellular fractionation protocol [abcam.com]

Preclinical Evaluation of Omigapil for Congenital Muscular Dystrophy: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical research on Omigapil (B182619), a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, for the treatment of congenital muscular dystrophy (CMD), with a primary focus on laminin-α2 deficient CMD (LAMA2-RD), also known as MDC1A. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on this compound's mechanism of action, preclinical efficacy data, and experimental methodologies.

Executive Summary

Congenital muscular dystrophies are a group of inherited neuromuscular disorders characterized by muscle weakness and wasting from birth or early infancy.[1] A significant pathomechanism in certain types of CMD, including LAMA2-RD and COL6-related dystrophy, is apoptosis, or programmed cell death.[2][3] this compound has been investigated as a potential therapeutic agent due to its anti-apoptotic properties.[4] Preclinical studies in mouse models of LAMA2-RD have demonstrated that this compound can ameliorate key pathological features of the disease, including reducing apoptosis and fibrosis, improving respiratory function, and increasing motor activity.[5][6][7] These promising preclinical findings supported the progression of this compound to clinical evaluation.[2]

Mechanism of Action: Inhibition of Apoptosis

This compound's therapeutic potential in congenital muscular dystrophy stems from its ability to inhibit a specific apoptotic pathway. In laminin-α2 deficient muscular dystrophy, the pro-apoptotic glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-CBP/p300-p53 pathway is activated.[6][7] this compound functions by binding to GAPDH, thereby preventing its interaction with Siah1, a critical step in this cell death cascade.[8] This inhibition leads to a downstream reduction in the expression of pro-apoptotic genes such as p53, PUMA, and p21, ultimately decreasing the number of apoptotic myonuclei.[8]

Caption: this compound's mechanism of action in inhibiting the GAPDH-Siah1 mediated apoptotic pathway.

Preclinical Efficacy Data

Preclinical studies of this compound have been conducted in two primary mouse models of LAMA2-RD: the severely affected dyW/dyW mouse and the milder dy2J mouse.[1] These studies have provided quantitative evidence of this compound's beneficial effects on multiple disease parameters.

Studies in the dyW/dyW Mouse Model

The dyW/dyW mouse model exhibits a severe phenotype with early mortality, making it suitable for assessing the impact of therapeutic interventions on survival and major pathological hallmarks.[1][5]

| Parameter | Treatment Group | Outcome | Reference |

| Apoptosis | This compound (1 mg/kg) | Significantly reduced number of apoptotic myonuclei. | [8] |

| This compound (1 mg/kg) | Reduced levels of pro-apoptotic proteins p53, PUMA, and p21. | [8] | |

| Body Weight | This compound | Reduced body weight loss. | [6][7] |

| Locomotive Activity | This compound | Increased locomotive activity. | [6][7] |

| Skeletal Deformation | This compound | Reduced skeletal deformation. | [6][7] |

| Survival | This compound | Protected from early mortality. | [6][7] |

| Muscle Histology | This compound | Increased muscle fiber density. | [8] |

| Biomarkers | This compound | Reduced levels of creatine (B1669601) kinase (CK) in the bloodstream. | [8] |

Studies in the dy2J Mouse Model

The dy2J mouse model has a milder phenotype and a longer lifespan, allowing for the evaluation of longer-term treatment effects on functional and histological measures.[1]

| Parameter | Treatment Group | Outcome | p-value | Reference |

| Respiratory Rate | 0.1 mg/kg this compound | Improved from 371 to 396-402 breaths per minute. | <0.03 | [5] |

| Fibrosis (Gastrocnemius) | 0.1 mg/kg this compound | Significantly decreased fibrosis compared to vehicle. | <0.03 | [5] |

| Fibrosis (Diaphragm) | 0.1 mg/kg this compound | Significantly decreased fibrosis compared to vehicle. | <0.001 | [5] |

| 1 mg/kg this compound | Significantly decreased fibrosis in the diaphragm. | [5] | ||

| Movement Time | 0.1 mg/kg this compound | Significantly more movement time and less rest time at 30-33 weeks of age. | [5] | |

| Apoptosis (Tibialis Anterior) | This compound | Decreased apoptosis. | [5] | |

| Degenerating Fibers (Gastrocnemius) | 0.1 mg/kg & 1 mg/kg this compound | Significant decrease in the percent area of degenerating fibers. | [5] | |

| Centralized Nuclei (Gastrocnemius) | 0.1 mg/kg & 1 mg/kg this compound | Significant decrease in the percent of centralized nuclei per fiber. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

Animal Models

-

dyW/dyW Mice: This model exhibits a severe phenotype due to the absence of the laminin (B1169045) α2 protein, leading to poor growth and early death.[1] It is a valuable tool for studying the fundamental mechanisms of MDC1A and the impact of treatments on survival.

-

dy2J Mice: This model has a milder phenotype with a longer lifespan due to the presence of a truncated laminin α2 protein.[1] These mice display hindlimb paralysis and dystrophic changes in skeletal muscle, making them suitable for longer-term preclinical trials assessing functional and histological outcomes.[1]

Dosing and Administration

-

dyW/dyW Mice: Treatment with this compound at doses of 0.1 mg/kg or 1 mg/kg was initiated at 15 days of age.[8] For the first week, the drug was administered daily via intraperitoneal injection, followed by daily oral gavage.[8]

-

dy2J Mice: Mice were treated with this compound at doses of 0.1 mg/kg/day or 1 mg/kg/day via oral gavage.[1][5] Treatment started at 12 to 15 weeks of age and continued for 17.5 weeks.[1][5]

Outcome Measures

A variety of functional, behavioral, and histological measurements were collected to assess the efficacy of this compound.

-

Functional Assessments:

-

Behavioral Assessments:

-

Locomotor Activity: Manual recordings of mouse activity in a new cage environment were used to quantify movement and rest time.[5]

-

-

Histological Assessments:

-

Fibrosis: The percentage of fibrotic tissue in muscle sections (e.g., gastrocnemius, diaphragm, triceps brachii) was quantified.[5]

-

Apoptosis: The number of apoptotic myonuclei was determined.[5][8]

-

Muscle Fiber Degeneration and Centralized Nuclei: The percentage of degenerating fibers and fibers with centralized nuclei were quantified as markers of muscle damage and regeneration.[5]

-

Caption: Workflow of preclinical studies evaluating this compound in mouse models of CMD.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound for congenital muscular dystrophy, particularly LAMA2-RD. The consistent findings across two different mouse models, demonstrating reductions in apoptosis and fibrosis, along with functional improvements, provided a solid rationale for clinical development.[5][6][7] While a Phase 1 clinical trial (CALLISTO) established the safety and favorable pharmacokinetic profile of this compound in children with LAMA2-RD and COL6-RD, it was not designed to assess efficacy.[2][9][10] Although the development of this compound was discontinued (B1498344) by Santhera Pharmaceuticals following an internal pipeline review, the preclinical data remain a valuable resource for the field.[11] The insights gained from these studies into the role of apoptosis in CMD and the potential of anti-apoptotic therapies continue to inform future research and drug development efforts for these devastating diseases.

References

- 1. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of apoptosis in neuromuscular diseases and prospects for anti-apoptosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. musculardystrophynews.com [musculardystrophynews.com]

- 5. This compound Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phase 1 Open-Label Study of this compound in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The results of the evaluation of this compound in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]

- 11. curecmd.org [curecmd.org]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Collagen VI (COL6)-related dystrophies are a group of genetic muscle disorders with a spectrum of severity, from the milder Bethlem myopathy to the severe Ullrich congenital muscular dystrophy.[1][2] A key pathological feature of these conditions is increased apoptosis, or programmed cell death, in muscle fibers, contributing to muscle wasting and weakness.[3] Omigapil (B182619), a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, was investigated as a potential therapeutic agent for COL6-related dystrophies.[3] This technical guide provides a comprehensive overview of the preclinical rationale, clinical investigation, and eventual discontinuation of this compound for this indication, synthesizing the available data for an informed scientific audience. While preclinical studies in a mouse model of COL6-related dystrophy suggested a positive effect on apoptosis and mitochondrial health, a Phase I clinical trial in patients, though demonstrating safety and a favorable pharmacokinetic profile, did not show evidence of efficacy within its short duration.[4] Ultimately, the development of this compound for this indication was discontinued (B1498344) by Santhera Pharmaceuticals.[4] This document details the scientific journey of this compound for COL6-related dystrophies, presenting the available data, experimental methodologies, and the underlying biological pathways.

Mechanism of Action and Preclinical Rationale

This compound's therapeutic hypothesis in COL6-related dystrophies is centered on its ability to inhibit apoptosis.[3] The drug targets the interaction between glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Seven in absentia homolog 1 (Siah1), a key step in a specific apoptotic cascade.[3]

The GAPDH-Siah1 Apoptotic Pathway

Under conditions of cellular stress, such as those present in COL6-deficient muscle, GAPDH can be post-translationally modified and translocate from the cytoplasm to the nucleus. In the nucleus, GAPDH binds to and stabilizes Siah1, an E3 ubiquitin ligase. This complex then targets nuclear proteins for degradation, leading to apoptosis. This compound is designed to prevent the binding of GAPDH to Siah1, thereby inhibiting this downstream apoptotic signaling.

Caption: GAPDH-Siah1 mediated apoptosis pathway and the inhibitory action of this compound.

Preclinical Evidence in a COL6-Deficient Mouse Model

Preclinical investigations of this compound were conducted in the Col6a1-/- mouse model, which recapitulates key features of COL6-related dystrophies. While the complete quantitative data from these studies remain unpublished, available reports indicate that this compound demonstrated efficacy in:

-

Decreasing Apoptosis: Treatment with this compound was shown to reduce the rate of apoptosis in the muscle fibers of Col6a1-/- mice, with a particular effect noted in the diaphragm, a muscle group severely affected in COL6-related dystrophies.[3][5]

-

Improving Mitochondrial Integrity: The studies also suggested that this compound improved the health and integrity of mitochondria within the muscle cells of the mouse model.[3][5]

It is important to note that the lack of published quantitative data from these preclinical studies presents a significant limitation in fully evaluating the preclinical efficacy of this compound for COL6-related dystrophy.

Clinical Investigation: The CALLISTO Trial

The promising preclinical findings led to the initiation of a Phase I clinical trial, named CALLISTO (NCT01805024), to assess the safety, tolerability, and pharmacokinetics of this compound in a pediatric population with COL6-related and LAMA2-related congenital muscular dystrophies.[4][6]

Study Design and Methods

The CALLISTO trial was an open-label, sequential group, ascending dose cohort study.[7]

-

Participants: The study enrolled 20 children, aged 5 to 16 years, with a diagnosis of either COL6-related or LAMA2-related dystrophy.[7]

-

Treatment Regimen: Participants received this compound orally once daily for 12 weeks, with doses ranging from 0.02 to 0.08 mg/kg.[7]

-

Primary Objectives:

-

To establish the pharmacokinetic (PK) profile of this compound.

-

To evaluate the safety and tolerability of this compound.

-

-

Secondary/Tertiary Objective: To assess the feasibility of conducting disease-relevant clinical assessments.

Caption: Simplified workflow of the CALLISTO Phase I clinical trial.

Clinical Trial Results

The results of the CALLISTO trial were published, providing key insights into the clinical profile of this compound in this patient population.[4]

Table 1: Summary of CALLISTO Trial Outcomes

| Outcome Measure | Result | Citation(s) |

| Safety & Tolerability | This compound was found to be safe and well-tolerated by the study participants. | [7] |

| Pharmacokinetics (PK) | The drug demonstrated a favorable pharmacokinetic profile in children with COL6-related dystrophy. | [7] |

| Efficacy | No evidence of clinical efficacy was observed during the 12-week treatment period. | [4] |

The lack of observed efficacy was attributed by the investigators to the short duration of the trial, which may have been insufficient to detect meaningful clinical changes in a slowly progressive disease.[4]

Table 2: Pharmacokinetic Parameters of this compound in Pediatric Patients (CALLISTO Trial)

| Dose (mg/kg/day) | Systemic Exposure (AUC0-24h) | Citation(s) |

| 0.02 - 0.08 | Slightly greater than dose-proportional increases in systemic exposure were observed. The dose achieving the target exposure range was 0.06 mg/kg/d. | [7] |

Note: Specific numerical values for AUC0-24h for each dose cohort are not publicly available.

Experimental Protocols

Assessment of Apoptosis in Preclinical Models (TUNEL Assay)

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a standard method for detecting DNA fragmentation, a hallmark of apoptosis. The following provides a generalized protocol for its application in mouse muscle tissue.

Protocol: TUNEL Assay for Apoptosis Detection in Mouse Muscle Tissue

-

Tissue Preparation:

-

Euthanize the mouse and dissect the muscle of interest (e.g., diaphragm, gastrocnemius).

-

Fix the muscle tissue in 4% paraformaldehyde for 24-48 hours at 4°C.

-